molecular formula C21H29N3O4 B2804947 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1396885-38-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2804947
CAS RN: 1396885-38-3
M. Wt: 387.48
InChI Key: VTPOPILSXVDONM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have detailed the synthesis and crystallographic analysis of compounds with cyclohexene, furan, and piperidine elements, which are central to the structure of interest. For instance, a compound displaying C—H⋯O and C—H⋯π interactions was prepared through cyclocondensation, demonstrating the potential for creating complex molecular architectures with these motifs (Badshah et al., 2008). Similarly, the synthesis of tetrahydroquinoline derivatives involving furan and cyclohexene components highlights the versatility of these structural units in generating biologically active molecules (Dyachenko et al., 2015).

Molecular Interactions and Stability

  • Research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines emphasizes the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in influencing the stability and packing of crystals, which could be relevant for materials science and pharmaceutical formulation (Lai et al., 2006).

Chemical Reactivity and Applications

  • The reactivity of compounds containing furan rings with other chemical entities has been explored for the synthesis of complex molecules. For example, studies on the synthesis of organic ligands containing furan rings have shown their potential in chelating metal ions, which might offer applications in catalysis and material science (Patel, 2020).

Novel Ligands and Catalysis

  • The development of novel chiral tetraaza ligands incorporating piperidine units has been shown to facilitate asymmetric transfer hydrogenation reactions, underscoring the utility of piperidine derivatives in catalytic processes (Shen et al., 2007).

Molecular Synthesis and Drug Impurities

  • The isolation and structural elucidation of novel impurities in pharmaceuticals, where piperidine and similar structures are present, highlight the importance of detailed chemical analysis in ensuring drug purity and safety (Kancherla et al., 2018).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-19(22-10-6-16-4-2-1-3-5-16)20(26)23-14-17-7-11-24(12-8-17)21(27)18-9-13-28-15-18/h4,9,13,15,17H,1-3,5-8,10-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPOPILSXVDONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

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